molecular formula C23H23ClN4O3S B2959446 2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105249-95-3

2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2959446
CAS RN: 1105249-95-3
M. Wt: 470.97
InChI Key: XMSXOPUUDOPSAS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

The complex chemical structure of 2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide relates to various fields of chemical and biological research. Studies focusing on similar compounds have investigated their synthesis, biological activities, and potential applications in medicinal chemistry.

For instance, the synthesis of novel heterocyclic compounds derived from related acetohydrazide precursors has been explored for their lipase and α-glucosidase inhibition, showing potential for therapeutic applications in treating diseases associated with enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015). Similarly, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, indicating their utility in combating oxidative stress-related disorders (Chkirate et al., 2019).

Antimicrobial and antifungal properties of related compounds, such as rhodanine-3-acetic acid derivatives, have been identified, with certain derivatives showing high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus, highlighting their potential in developing new antibiotics (Krátký, Vinšová, & Stolaříková, 2017).

Chemical Reactivity and Structural Analysis

The study of chemical reactivity and structural analysis of similar compounds provides insights into their molecular properties and interaction mechanisms. For example, the base-catalyzed ring transformation of β-lactams into different structural motifs has been examined, revealing the conditions for specific ring cleavages and transformations (Sápi et al., 1997). Such studies are crucial for understanding the structural requirements for biological activity and the design of more effective compounds.

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs has extended to their photovoltaic efficiency and ligand-protein interactions, indicating the versatility of these compounds beyond traditional medicinal applications. Spectroscopic and quantum mechanical studies have been conducted to model their potential as photosensitizers in dye-sensitized solar cells (DSSCs), with findings suggesting good light-harvesting efficiency and favorable electron injection properties (Mary et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-31-17-8-6-15(7-9-17)11-25-22(30)12-28-23(18-13-32-14-20(18)27-28)26-21(29)10-16-4-2-3-5-19(16)24/h2-9H,10-14H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXOPUUDOPSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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